molecular formula C12H12N2O2 B1331875 2-(3-Acetyl-1H-indol-1-YL)acetamide CAS No. 799264-84-9

2-(3-Acetyl-1H-indol-1-YL)acetamide

Cat. No. B1331875
CAS RN: 799264-84-9
M. Wt: 216.24 g/mol
InChI Key: RPJVBEMJTHHQFC-UHFFFAOYSA-N
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Description

2-(3-Acetyl-1H-indol-1-yl)acetamide is a compound with the CAS Number: 799264-84-9 and a molecular weight of 216.24 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of indole derivatives like 2-(3-Acetyl-1H-indol-1-YL)acetamide often involves coupling of indole-3-acetic acid with various substituted anilines in the presence of a coupling reagent .


Molecular Structure Analysis

The molecular structure of 2-(3-Acetyl-1H-indol-1-YL)acetamide is represented by the linear formula C12 H12 N2 O2 . The InChI code for this compound is 1S/C12H12N2O2/c1-8(15)10-6-14(7-12(13)16)11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H2,13,16) .


Physical And Chemical Properties Analysis

2-(3-Acetyl-1H-indol-1-YL)acetamide is a solid at room temperature . Its molecular weight is 216.24 . The compound’s InChI code is

Scientific Research Applications

Antimycobacterial Activity

Indole derivatives have been studied for their potential in treating various mycobacterial infections. For instance, compounds with an indole core have shown promising results against Mycobacterium tuberculosis and multidrug-resistant TB strains . The structure of “2-(3-Acetyl-1H-indol-1-YL)acetamide” suggests it may also possess similar antimycobacterial properties.

Anti-HIV Activity

Indole derivatives have been reported to exhibit anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives indicate potential for HIV-1 inhibition . The acetyl group in “2-(3-Acetyl-1H-indol-1-YL)acetamide” could enhance its interaction with HIV-related enzymes or receptors.

Microwave-Assisted Synthesis

The microwave-assisted synthesis of indole derivatives is an efficient method to produce various biologically active compounds . “2-(3-Acetyl-1H-indol-1-YL)acetamide” could be synthesized using similar techniques, potentially leading to rapid production of this compound for research purposes.

Cancer Treatment

Indole derivatives are increasingly being explored for their anticancer properties . They are present in compounds used for treating cancer cells, suggesting that “2-(3-Acetyl-1H-indol-1-YL)acetamide” might also be applicable in oncological research.

Antioxidant Properties

The synthesis and study of indole derivatives as antioxidants is another area of interest . N-substituted phenyl indole acetamide derivatives have shown antioxidant activity, which could imply that “2-(3-Acetyl-1H-indol-1-YL)acetamide” may serve as an antioxidant in scientific studies.

properties

IUPAC Name

2-(3-acetylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8(15)10-6-14(7-12(13)16)11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJVBEMJTHHQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359201
Record name BAS 07211360
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Acetyl-1H-indol-1-YL)acetamide

CAS RN

799264-84-9
Record name BAS 07211360
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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